molecular formula C22H29FN2O3S B11486958 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine

1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B11486958
M. Wt: 420.5 g/mol
InChI Key: ALSKJYRUMFPFCO-UHFFFAOYSA-N
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Description

1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group, an ethoxybenzenesulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The introduction of the butan-2-yl group and the ethoxybenzenesulfonyl group can be achieved through nucleophilic substitution reactions. The fluorophenyl group can be introduced via electrophilic aromatic substitution.

    Final Assembly: The final compound is assembled by coupling the substituted piperazine with the substituted benzene derivatives under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophiles like sulfonyl chlorides for sulfonation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic rings or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Industrial Applications: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-[3-(Butan-2-yl)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine
  • 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-chlorophenyl)piperazine
  • 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-bromophenyl)piperazine

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings (e.g., methoxy, chloro, bromo) can significantly alter the compound’s chemical properties and biological activity.
  • Unique Features: The ethoxy and fluorophenyl groups in 1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine may confer unique binding properties and specificity for certain biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C22H29FN2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-(3-butan-2-yl-4-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C22H29FN2O3S/c1-4-17(3)21-16-20(10-11-22(21)28-5-2)29(26,27)25-14-12-24(13-15-25)19-8-6-18(23)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3

InChI Key

ALSKJYRUMFPFCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC

Origin of Product

United States

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